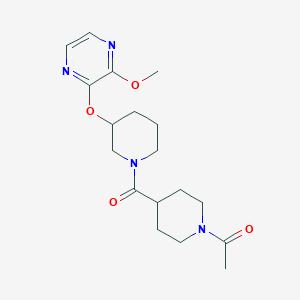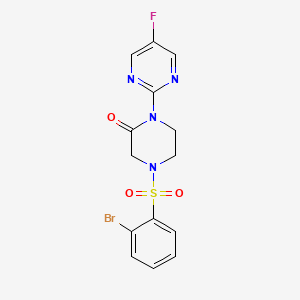
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBR 3464, and it belongs to the class of DNA-targeting agents. BBR 3464 has been studied for its anticancer properties, and it has shown promising results in preclinical studies.
Wirkmechanismus
BBR 3464 works by binding to DNA and forming a complex that prevents the replication and transcription of DNA. The binding of BBR 3464 to DNA leads to the formation of interstrand cross-links, which are covalent bonds between the two strands of DNA. These cross-links prevent the separation of the two strands during DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
BBR 3464 has been found to have a unique mechanism of action that targets DNA and prevents its replication and transcription. This makes it a promising candidate for anticancer therapy. BBR 3464 has also been found to have low toxicity and is well-tolerated in animal studies. However, further studies are needed to determine the long-term effects of BBR 3464 on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BBR 3464 in lab experiments include its unique mechanism of action, low toxicity, and potential applications in gene therapy. However, the limitations include its low solubility in water, which makes it difficult to administer in vivo, and the need for further studies to determine its long-term effects on human health.
Zukünftige Richtungen
There are several future directions for BBR 3464 research, including:
1. Development of more efficient synthesis methods to increase the yield and purity of the compound.
2. Further studies to determine the long-term effects of BBR 3464 on human health.
3. Development of new formulations to increase the solubility of BBR 3464 in water.
4. Investigation of the potential applications of BBR 3464 in gene therapy.
5. Studies to determine the efficacy of BBR 3464 in combination with other anticancer drugs.
6. Investigation of the potential applications of BBR 3464 in other fields, such as agriculture and environmental science.
In conclusion, BBR 3464 is a promising compound that has shown potential applications in various fields, including anticancer therapy and gene therapy. Further research is needed to fully understand its mechanism of action and long-term effects on human health.
Synthesemethoden
The synthesis of BBR 3464 involves a multistep process that includes the reaction of 2-aminopyrimidine with 2-bromo-1-chlorobenzene, followed by the reaction of the resulting compound with 4-methylpiperazine. The final step involves the reaction of the resulting compound with sodium benzenesulfinate to obtain BBR 3464. The overall yield of the synthesis process is around 11%, and the purity of the compound can be increased using various purification techniques.
Wissenschaftliche Forschungsanwendungen
BBR 3464 has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies, where it has been found to be effective against various types of cancer, including breast, lung, and ovarian cancer. BBR 3464 works by binding to DNA and forming a complex that prevents the replication and transcription of DNA, leading to cell death. BBR 3464 has also been studied for its potential applications in gene therapy, where it can be used to target specific genes and inhibit their expression.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN4O3S/c15-11-3-1-2-4-12(11)24(22,23)19-5-6-20(13(21)9-19)14-17-7-10(16)8-18-14/h1-4,7-8H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRFQQRFRDNGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2Br)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

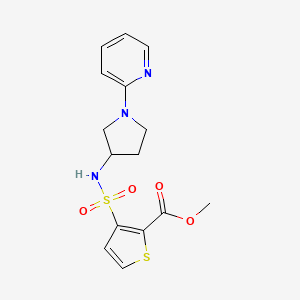
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)
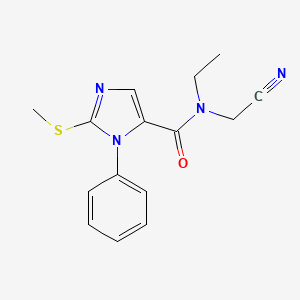
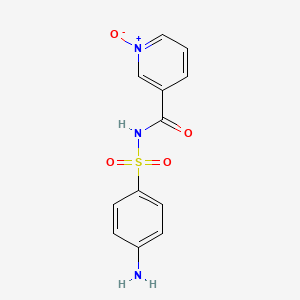
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)

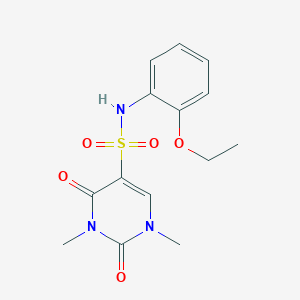
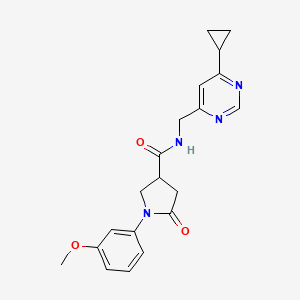
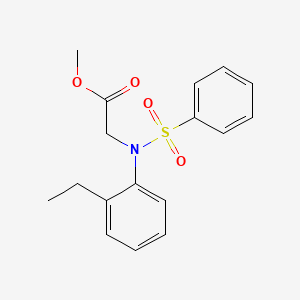
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)
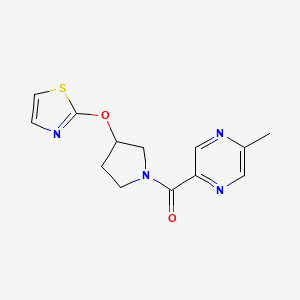
![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)
![N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536262.png)
